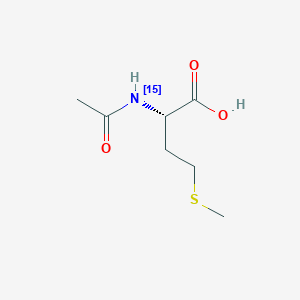
2,6-Naphthalenedisulfonic acid disodium salt, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2,6-naphtalènedisulfonique sel disodique, 97%, est un composé chimique de formule moléculaire C10H6(SO3Na)2. Il se présente sous la forme d’une poudre blanche à presque blanche ou d’une substance cristalline, très soluble dans l’eau. Ce composé est couramment utilisé dans diverses applications industrielles et de recherche en raison de ses propriétés chimiques uniques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide 2,6-naphtalènedisulfonique sel disodique peut être synthétisé par sulfonation du naphtalène. Le procédé implique la réaction du naphtalène avec l’acide sulfurique ou l’oléum, ce qui entraîne la formation d’acide naphtalènedisulfonique. Cet acide est ensuite neutralisé par de l’hydroxyde de sodium pour produire le sel disodique .
Méthodes de production industrielle
Dans les environnements industriels, la production d’acide 2,6-naphtalènedisulfonique sel disodique implique généralement des réacteurs de sulfonation à grande échelle où le naphtalène est traité avec du trioxyde de soufre en présence d’un catalyseur. L’acide sulfonique obtenu est ensuite neutralisé par de l’hydroxyde de sodium pour donner le sel disodique. Le produit est purifié par cristallisation et séchage .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2,6-naphtalènedisulfonique sel disodique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des naphtoquinones.
Réduction : Les réactions de réduction peuvent le convertir en naphtalènediols.
Substitution : Il peut subir des réactions de substitution électrophile, telles que la nitration et l’halogénation
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs comme le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : La nitration implique généralement l’acide nitrique, tandis que l’halogénation utilise des halogènes comme le chlore ou le brome
Principaux produits formés
Oxydation : Naphtoquinones
Réduction : Naphtalènediols
Substitution : Nitro-naphtalènes et naphtalènes halogénés
Applications De Recherche Scientifique
L’acide 2,6-naphtalènedisulfonique sel disodique a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de colorants et de pigments.
Biologie : Agit comme agent de coloration pour les spécimens biologiques.
Médecine : Utilisé dans la formulation de certains produits pharmaceutiques.
Industrie : Employé comme agent dispersant dans le béton et comme tensioactif dans diverses formulations .
Mécanisme D'action
Le mécanisme d’action de l’acide 2,6-naphtalènedisulfonique sel disodique implique sa capacité à interagir avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut se lier aux protéines et aux enzymes, modifiant ainsi leur activité. Dans les applications industrielles, ses propriétés tensioactives contribuent à réduire la tension superficielle et à améliorer la dispersion des particules .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 1,5-naphtalènedisulfonique sel disodique
- Acide 1,3,6-naphtalènetrisulfonique
- Acide 2,7-naphtalènedisulfonique sel disodique
Unicité
L’acide 2,6-naphtalènedisulfonique sel disodique est unique en raison de son motif de sulfonation spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Cela le rend particulièrement utile dans les applications nécessitant une forte solubilité et des propriétés acides prononcées .
Propriétés
Formule moléculaire |
C10H8Na2O6S2 |
|---|---|
Poids moléculaire |
334.3 g/mol |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);; |
Clé InChI |
IBIDRGYZQLRDPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1S(=O)(=O)O.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)



![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)


